2-((Tert-butylthio)methyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine
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Overview
Description
2-((Tert-butylthio)methyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine is an organic compound that features a piperidine ring substituted with a tert-butylthio group and a 3,4-dimethoxyphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butylthio)methyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the tert-butylthio and 3,4-dimethoxyphenylsulfonyl groups. Common reagents used in these reactions include tert-butylthiol, 3,4-dimethoxybenzenesulfonyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butylthio)methyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperidine ring can undergo substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylthio group can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfur-containing compounds.
Medicine: Potential use in drug discovery and development, particularly for compounds targeting specific molecular pathways.
Industry: Applications in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-((Tert-butylthio)methyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The tert-butylthio group and the 3,4-dimethoxyphenylsulfonyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-((Tert-butylthio)methyl)-1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidine: A similar compound with a pyrrolidine ring instead of a piperidine ring.
2-((Tert-butylthio)methyl)-1-((3,4-dimethoxyphenyl)sulfonyl)morpholine: A compound with a morpholine ring, offering different chemical properties.
Uniqueness
2-((Tert-butylthio)methyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine is unique due to its specific combination of functional groups and the piperidine ring structure
Properties
IUPAC Name |
2-(tert-butylsulfanylmethyl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4S2/c1-18(2,3)24-13-14-8-6-7-11-19(14)25(20,21)15-9-10-16(22-4)17(12-15)23-5/h9-10,12,14H,6-8,11,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBAZNKQJGOZFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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